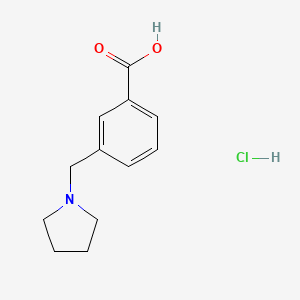

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives can involve multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative using a natural hydroxyapatite catalyzed reaction . Similarly, the synthesis of benzoic acid derivatives, such as those mentioned in the first paper, involves the substitution of hydroxyl hydrogens with other moieties . These methods could potentially be adapted for the synthesis of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques like NMR, FT-IR, and X-ray crystallography . For instance, the crystal and molecular structures of cognition activators related to pyrrolidine were determined by X-ray analysis, and their conformations were deduced from theoretical calculations . These techniques would be essential for confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

Pyrrole and pyrrolidine derivatives can undergo various chemical reactions. For example, benzo[e]pyrrolo[3,2-g]indole-2,9-dicarboxylic acid dichloride was condensed with amines and phenols to yield diamides and activated diesters . Similarly, 3-Hydroxy-3-pyrrolin-2-ones were reacted with binucleophiles like hydrazine hydrate to form new compounds . These reactions demonstrate the reactivity of the pyrrole ring and could provide insights into the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrrole ring can affect the compound's stability, reactivity, and spectral properties . Theoretical studies, such as density functional theory (DFT), can predict these properties and provide a deeper understanding of the compound's behavior . The physical and chemical properties of this compound would need to be analyzed in a similar manner to fully characterize the compound.

Applications De Recherche Scientifique

Liquid Crystal Phase and Polymerization

- Fixation of Multilayered Structures : A study focused on a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which formed monotropic smectic A liquid crystal phases when complexed with various dipyridyl compounds. The polymerization of these complexes maintained their multilayered structures, demonstrating potential applications in creating stable liquid-crystalline structures for material science applications (Kishikawa, Hirai, & Kohmoto, 2008).

Lanthanide-based Coordination Polymers

- Syntheses, Crystal Structures, and Photophysical Properties : Research into aromatic carboxylic acids, like 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has led to the development of lanthanide coordination compounds. These compounds exhibit significant potential in optical materials due to their structured photophysical properties and luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Hydrogen-Bonded Co-Crystals

- Co-Crystal Structure of Benzoic Acid and Zwitterionic L-Proline : The study of benzoic acid co-crystallizing with l-proline highlights the use of non-centrosymmetric co-crystallization to form crystals in a chiral space group, revealing insights into molecular interactions and crystal engineering (Chesna, Cox, Basso, & Benedict, 2017).

Nonlinear Optical Materials

- Rational Design Based on 2D Coordination Networks : Zinc(II) and cadmium(II) coordination networks with m-pyridinecarboxylate ligands have been synthesized to form acentric 2D grids, aiming at the development of polar solids for nonlinear optical applications. This research provides a foundation for designing materials with significant second harmonic generation efficiencies (Evans & Lin, 2001).

Synthesis and Biological Cytotoxicity of Complexes

- Palladium(II) and Platinum(II) Complexes : New ligands based on pyrazolylmethyl benzoic acid were synthesized, leading to the formation of metal-organic complexes with palladium(II) and platinum(II). These complexes have been studied for their solid-state characterizations and potential cytotoxicity against cancer cell lines, showcasing the intersection of coordination chemistry and biomedical research (McKay et al., 2016).

Propriétés

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORITTZEFSYNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594626 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887922-93-2 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)